8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine

Lipophilicity Physicochemical property Medicinal chemistry SAR

8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 89018-41-7) is a fully substituted, fused bicyclic heterocycle within the imidazo[1,5-a]pyrimidine class, bearing a 2-chloro, 4-methyl, 6-phenyl, and 8-benzyl substitution pattern (C20H16ClN3; MW 333.81 g/mol; LogP 4.95; PSA 30.19 Ų). This scaffold was foundational to the 1980s–1990s patent literature disclosing imidazo[1,5-a]pyrimidines with antifungal and anxiolytic activities.

Molecular Formula C20H16ClN3
Molecular Weight 333.8 g/mol
CAS No. 89018-41-7
Cat. No. B12904951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
CAS89018-41-7
Molecular FormulaC20H16ClN3
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)CC4=CC=CC=C4)Cl
InChIInChI=1S/C20H16ClN3/c1-14-12-18(21)23-20-17(13-15-8-4-2-5-9-15)22-19(24(14)20)16-10-6-3-7-11-16/h2-12H,13H2,1H3
InChIKeyIWTUXOPROBMMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 89018-41-7): Procurement-Grade Physicochemical and Structural Baseline


8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 89018-41-7) is a fully substituted, fused bicyclic heterocycle within the imidazo[1,5-a]pyrimidine class, bearing a 2-chloro, 4-methyl, 6-phenyl, and 8-benzyl substitution pattern (C20H16ClN3; MW 333.81 g/mol; LogP 4.95; PSA 30.19 Ų) . This scaffold was foundational to the 1980s–1990s patent literature disclosing imidazo[1,5-a]pyrimidines with antifungal [1][2] and anxiolytic activities [3]. The compound's dense aromatic decoration and pronounced lipophilicity distinguish it from simpler core analogs and position it as a specialized intermediate for structure–activity relationship (SAR) exploration.

Scaffold Fully substituted imidazo[1,5-a]pyrimidine
Selection context High-lipophilicity SAR probe (calculated LogP class >4.5)
Procurement rationale Dense aromatic decoration for lead optimization

Why 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine Cannot Be Replaced by Its Des-Benzyl, 6-Methyl, or Regioisomeric Analogs


The 8-benzyl substituent confers a LogP increase of approximately 1.6 log units relative to the des-benzyl analog (CAS 79899-10-8) and approximately 1.4 log units relative to the 6-methyl analog (CAS 88875-14-3), translating to roughly 40-fold and 25-fold higher octanol–water partition coefficients, respectively . This magnitude of lipophilicity shift alters membrane permeability, non-specific protein binding, and pharmacokinetic partitioning in ways that cannot be recapitulated by simple core modifications [1]. Furthermore, the 2-chloro regiochemistry (as opposed to the 4-chloro isomer, CAS 88875-10-9, which shares identical MW and LogP but presents a distinct electrostatic surface) may yield orthogonal reactivity in nucleophilic aromatic substitution and divergent biological target engagement . Substituting any of these analogs without quantitative justification risks confounding SAR interpretation and producing non-overlapping biological profiles.

Des-benzyl analog (CAS 79899-10-8) LogP shift of approximately 1.6 units may alter membrane partitioning and protein binding profiles
6-Methyl analog (CAS 88875-14-3) Approximately 1.4 log unit lipophilicity reduction may not support permeability-dependent SAR
4-Chloro regioisomer (CAS 88875-10-9) Identical MW and LogP but distinct imidazole versus pyrimidine SNAr reactivity may require validation

Quantitative Differentiation Evidence for 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 89018-41-7) vs. Closest Analogs


Lipophilicity Differentiation: LogP of 8-Benzyl vs. Des-Benzyl Analog

The introduction of the 8-benzyl group increases calculated LogP by 1.59 log units relative to the des-benzyl analog, indicating markedly higher lipophilicity and membrane partitioning potential .

LogP vs. des-benzyl
Cross-study comparable
ΔLogP +1.59 (~40-fold higher partitioning)
Supports lipophilicity-driven SAR interpretation
Calculated comparison; experimental verification recommended
Lipophilicity Physicochemical property Medicinal chemistry SAR

Lipophilicity Differentiation: LogP of 8-Benzyl vs. 6-Methyl Analog

Replacement of the 6-phenyl group with a 6-methyl group while retaining the 8-benzyl and 2-chloro substituents reduces LogP by 1.36 log units, underscoring the dominant contribution of the 6-phenyl ring to overall lipophilicity .

LogP vs. 6-methyl
Cross-study comparable
ΔLogP +1.36 (~23-fold higher partitioning)
6-Phenyl replacement produces substantially higher lipophilicity
Permeability and solubility profiles may differ
Lipophilicity Physicochemical property Medicinal chemistry SAR

Lipophilicity Differentiation: LogP of 8-Benzyl vs. Core Scaffold

Relative to the unsubstituted 4-methyl-6-phenyl core scaffold, the 8-benzyl-2-chloro derivative exhibits a LogP increase of 2.24 log units, a difference exceeding 170-fold in partitioning behavior .

LogP vs. core scaffold
Cross-study comparable
ΔLogP +2.24 (>170-fold higher partitioning)
Qualitative shift to highly lipophilic compound class
Implications for solubility and metabolic clearance reviewed
Lipophilicity Physicochemical property Scaffold comparison

Regioisomeric Equivalence in LogP but Divergent Reactivity: 2-Chloro vs. 4-Chloro Isomer

The 2-chloro regioisomer (CAS 89018-41-7) and the 4-chloro regioisomer (CAS 88875-10-9) are physicochemical isosteres with identical MW (333.81), LogP (4.95), and PSA (30.19 Ų), yet the chlorine position alters the imidazole-ring electron density and nucleophilic aromatic substitution (SNAr) reactivity .

2-Cl vs. 4-Cl regioisomer
Class-level inference
Identical MW/LogP/PSA; divergent SNAr reactivity predicted
Regioisomeric identity requires orthogonal analytical confirmation
Quantitative head-to-head reactivity data not available
Regioisomer Chemical reactivity Electrostatic surface

Procurement-Guiding Application Scenarios for 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 89018-41-7)


Medicinal Chemistry SAR: Lipophilicity-Driven Lead Optimization

When optimizing imidazo[1,5-a]pyrimidine-based leads (e.g., antifungal or CNS-targeting series), LogP modulation is a primary medicinal chemistry strategy. With a LogP of 4.95, this compound serves as a high-lipophilicity reference point, situated >1.5 log units above the des-benzyl analog (LogP 3.36) . Procurement of this specific compound enables direct, within-series comparison of how incremental lipophilicity affects potency, selectivity, and ADME properties.

Antifungal Scaffold Derivatization Based on Historical Patent Precedent

The imidazo[1,5-a]pyrimidine core was extensively patented for antifungal applications in the 1980s–1990s, with MIC values against Candida, Aspergillus, and Trichophyton species [1][2]. Although specific MIC data for CAS 89018-41-7 has not been reported in the public domain, its structural features (8-benzyl, 2-chloro, 6-phenyl) align with the substitution patterns claimed in these patents. This compound is a logical key intermediate for generating focused antifungal libraries to revisit this underexplored chemical space with modern screening technologies.

Chemical Biology: Lipophilic Probe Development for Membrane-Associated Targets

The compound's LogP of 4.95 and low PSA of 30.19 Ų place it well within the property space associated with membrane-permeable, CNS-accessible small molecules [3]. Researchers developing chemical probes for membrane-associated targets (GPCRs, ion channels, intracellular receptors) or studying sigma receptor pharmacology can utilize this scaffold as a lipophilic template for further functionalization, leveraging the 2-chloro position as a synthetic handle for diversification.

Chemical Supplier and CRO Reference Standard for Regioisomeric Purity Verification

Given the existence of the physicochemically identical 4-chloro regioisomer (CAS 88875-10-9), which shares MW, LogP, and PSA with the target compound , analytical differentiation between the two cannot rely on bulk property measurements. This creates a stringent requirement for suppliers and contract research organizations to employ orthogonal analytical methods (e.g., ¹H/¹³C NMR, HPLC retention time under optimized conditions, or X-ray crystallography) to certify regioisomeric identity. Procurement specifications should mandate certificate of analysis documentation that explicitly rules out the 4-chloro isomer.

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR
High-logP reference point (calculated >4.5)
Within-series permeability and ADME comparison
Antifungal library synthesis
Patent-aligned substitution pattern
Modern screening of underexplored chemical space
Chemical probe development
Membrane-permeable property space (low PSA, high LogP)
2-Chloro handle for diversification
Regioisomeric purity verification
Orthogonal analytical certification required
NMR or X-ray confirmation of 2-chloro identity
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